Cas no 28165-66-4 (3-Bromo-5-fluoro-2-hydroxybenzonitrile)
3-Bromo-5-fluoro-2-hydroxybenzonitrile Chemical and Physical Properties
Names and Identifiers
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- Benzonitrile, 3-bromo-5-fluoro-2-hydroxy-
- 3-bromo-5-fluoro-2-hydroxybenzonitrile
- SCHEMBL4254060
- MFCD24728651
- BS-27932
- CS-0450413
- 28165-66-4
- AKOS027339291
- 3-Bromo-5-fluoro-2-hydroxybenzonitrile
-
- MDL: MFCD24728651
- Inchi: 1S/C7H3BrFNO/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2,11H
- InChI Key: GIXOWHHWTQZRST-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(C#N)=C1O)F
Computed Properties
- Exact Mass: 214.93820g/mol
- Monoisotopic Mass: 214.93820g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 44Ų
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.9±0.0 g/cm3
- Melting Point: No data available
- Boiling Point: 253.0±0.0 °C at 760 mmHg
- Flash Point: 106.8±0.0 °C
- Vapor Pressure: No data available
3-Bromo-5-fluoro-2-hydroxybenzonitrile Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ° C, -4 ° C is better
3-Bromo-5-fluoro-2-hydroxybenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019100514-1g |
3-Bromo-5-fluoro-2-hydroxybenzonitrile |
28165-66-4 | 95% | 1g |
$303.68 | 2023-09-02 | |
| Alichem | A019100514-5g |
3-Bromo-5-fluoro-2-hydroxybenzonitrile |
28165-66-4 | 95% | 5g |
$883.75 | 2023-09-02 | |
| TRC | B993530-10mg |
3-Bromo-5-fluoro-2-hydroxybenzonitrile |
28165-66-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B993530-50mg |
3-Bromo-5-fluoro-2-hydroxybenzonitrile |
28165-66-4 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B993530-100mg |
3-Bromo-5-fluoro-2-hydroxybenzonitrile |
28165-66-4 | 100mg |
$ 135.00 | 2022-06-06 | ||
| abcr | AB446033-250 mg |
3-Bromo-5-fluoro-2-hydroxybenzonitrile, min. 95%; . |
28165-66-4 | 250mg |
€229.00 | 2023-04-22 | ||
| abcr | AB446033-1 g |
3-Bromo-5-fluoro-2-hydroxybenzonitrile, min. 95%; . |
28165-66-4 | 1g |
€518.00 | 2023-04-22 | ||
| Chemenu | CM344570-250mg |
3-Bromo-5-fluoro-2-hydroxybenzonitrile |
28165-66-4 | 95%+ | 250mg |
$136 | 2022-06-11 | |
| Chemenu | CM344570-1g |
3-Bromo-5-fluoro-2-hydroxybenzonitrile |
28165-66-4 | 95%+ | 1g |
$336 | 2022-06-11 | |
| Chemenu | CM344570-5g |
3-Bromo-5-fluoro-2-hydroxybenzonitrile |
28165-66-4 | 95%+ | 5g |
$1136 | 2022-06-11 |
3-Bromo-5-fluoro-2-hydroxybenzonitrile Suppliers
3-Bromo-5-fluoro-2-hydroxybenzonitrile Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 3-Bromo-5-fluoro-2-hydroxybenzonitrile
Research Brief on 3-Bromo-5-fluoro-2-hydroxybenzonitrile (CAS: 28165-66-4): Recent Advances and Applications
3-Bromo-5-fluoro-2-hydroxybenzonitrile (CAS: 28165-66-4) is a halogenated benzonitrile derivative that has garnered significant attention in recent years due to its potential applications in pharmaceutical and agrochemical research. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly those targeting kinase inhibition and antimicrobial activity. Recent studies have explored its utility in drug discovery pipelines, leveraging its unique structural features for the development of novel therapeutic agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 3-Bromo-5-fluoro-2-hydroxybenzonitrile as a key building block in the synthesis of selective JAK3 inhibitors. The researchers utilized this compound to introduce both halogen and hydroxyl functionalities into the core scaffold, which significantly enhanced binding affinity and selectivity. Molecular docking studies revealed that the bromo and fluoro substituents played a critical role in forming hydrophobic interactions with the kinase's ATP-binding pocket, while the hydroxyl group participated in hydrogen bonding with key amino acid residues.
In the field of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives synthesized from 3-Bromo-5-fluoro-2-hydroxybenzonitrile exhibited potent activity against drug-resistant Staphylococcus aureus strains. The presence of both bromine and fluorine atoms was found to be crucial for membrane penetration and target engagement, with minimum inhibitory concentrations (MICs) in the range of 0.5-2 μg/mL against MRSA isolates. These findings suggest promising avenues for developing new antibiotics to address the growing threat of antimicrobial resistance.
From a synthetic chemistry perspective, recent advances in transition metal-catalyzed cross-coupling reactions have expanded the utility of 28165-66-4 as a synthetic intermediate. A Nature Communications paper (2023) described a novel palladium-catalyzed cyanation protocol that enables efficient conversion of 3-Bromo-5-fluoro-2-hydroxybenzonitrile into various fluorinated biphenyl derivatives. This methodology has been particularly valuable in the construction of complex pharmaceutical scaffolds, offering improved yields and reduced reaction times compared to traditional approaches.
The compound's physicochemical properties have also been the subject of recent investigations. Computational studies published in the Journal of Chemical Information and Modeling (2024) have provided new insights into the conformational flexibility and electronic structure of 3-Bromo-5-fluoro-2-hydroxybenzonitrile. These studies revealed that the intramolecular hydrogen bonding between the hydroxyl and nitrile groups creates a stable planar conformation, which may contribute to its favorable pharmacokinetic properties when incorporated into drug molecules.
Looking forward, the unique combination of halogen atoms and functional groups in 3-Bromo-5-fluoro-2-hydroxybenzonitrile positions it as a valuable tool for medicinal chemistry. Current research efforts are focusing on its application in PROTAC (proteolysis targeting chimera) design and covalent inhibitor development, where its reactivity profile offers distinct advantages. As synthetic methodologies continue to evolve and our understanding of structure-activity relationships deepens, this compound is likely to play an increasingly important role in the discovery of next-generation therapeutics.
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